(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol
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Overview
Description
(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propen-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable methylating agent under basic conditions. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-(2-(trifluoromethyl)phenyl)propanal or 2-Methyl-3-(2-(trifluoromethyl)phenyl)propanone.
Reduction: Formation of 2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-ol: Similar structure but lacks the double bond.
2-Methyl-3-(2-(difluoromethyl)phenyl)prop-2-en-1-ol: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-Methyl-3-(2-(trifluoromethyl)phenyl)propanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol is unique due to the presence of both a trifluoromethyl group and a propen-1-ol structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the propen-1-ol structure provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-6,15H,7H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRJHZIVNYGIL-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1C(F)(F)F)/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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